molecular formula C19H17ClN4O2 B2903962 (3-(1H-pyrazol-1-yl)phenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034495-90-2

(3-(1H-pyrazol-1-yl)phenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2903962
CAS RN: 2034495-90-2
M. Wt: 368.82
InChI Key: CNMYKCFFPNIXMP-UHFFFAOYSA-N
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Description

The compound (3-(1H-pyrazol-1-yl)phenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle, attached to a phenyl group. This structure is further connected to a pyrrolidine ring through a methanone group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The phenyl rings of similar compounds have been found to be almost perpendicular to the mean plane of the fused six- and five-membered rings .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the reaction conditions and the reagents used. Unfortunately, specific reaction details for this exact compound were not found in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, specific property details for this exact compound were not found in the available resources .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential applications in various fields .

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c20-17-12-21-8-5-18(17)26-16-6-10-23(13-16)19(25)14-3-1-4-15(11-14)24-9-2-7-22-24/h1-5,7-9,11-12,16H,6,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMYKCFFPNIXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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